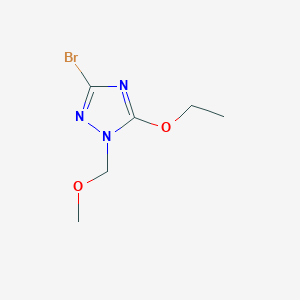

3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole

説明

特性

IUPAC Name |

3-bromo-5-ethoxy-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3O2/c1-3-12-6-8-5(7)9-10(6)4-11-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDBKVBNWMOGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NN1COC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and predicted assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The assignments are based on established principles of NMR spectroscopy, including the analysis of substituent effects, and by drawing comparisons with structurally related molecules. Detailed experimental protocols for acquiring high-quality NMR data are also presented, ensuring the reproducibility and validation of the spectral assignments.

Introduction: The Structural Elucidation of a Substituted 1,2,4-Triazole

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The precise characterization of novel substituted 1,2,4-triazoles is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. This guide focuses on the detailed assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole.

The molecular structure, presented below, contains several distinct functional groups whose electronic environments can be precisely mapped by NMR spectroscopy. These include an ethoxy group, a methoxymethyl (MOM) protecting group, and the substituted 1,2,4-triazole ring. The presence of a bromine atom and an ethoxy group on the triazole ring significantly influences the chemical shifts of the ring carbons, providing a unique spectral fingerprint.

Figure 1: Chemical structure of 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole.

Predicted ¹H NMR Spectral Assignments

The ¹H NMR spectrum of 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole is expected to be relatively simple, with distinct signals for the protons of the ethoxy and methoxymethyl groups. The absence of a proton on the triazole ring simplifies the aromatic region of the spectrum.

Ethoxy Group Protons (-OCH₂CH₃)

The ethoxy group will give rise to two signals: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃).

-

Methylene Protons (-OCH₂-): These protons are adjacent to an oxygen atom, which is electron-withdrawing, causing a downfield shift. They are also coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 = 3+1 = 4). The predicted chemical shift is in the range of δ 4.3 - 4.5 ppm .

-

Methyl Protons (-CH₃): These protons are further from the electronegative oxygen atom and will therefore appear more upfield. They are coupled to the two protons of the methylene group, resulting in a triplet (n+1 = 2+1 = 3). The predicted chemical shift is in the range of δ 1.3 - 1.5 ppm .

Methoxymethyl (MOM) Group Protons (-CH₂OCH₃)

The methoxymethyl group will exhibit two distinct singlets in the ¹H NMR spectrum.

-

Methylene Protons (-NCH₂O-): These protons are deshielded by the adjacent nitrogen of the triazole ring and the oxygen of the MOM group. They are not coupled to any other protons and will therefore appear as a singlet. A typical chemical shift for such protons is around δ 5.4 - 5.6 ppm [1].

-

Methyl Protons (-OCH₃): The methyl protons of the MOM group are attached to an oxygen atom and will appear as a singlet. Their chemical shift is generally observed in the range of δ 3.3 - 3.5 ppm [1][2].

Summary of Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₂CH₃ | 4.3 - 4.5 | Quartet | 2H |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | 3H |

| -NCH₂O- | 5.4 - 5.6 | Singlet | 2H |

| -OCH₃ | 3.3 - 3.5 | Singlet | 3H |

Predicted ¹³C NMR Spectral Assignments

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the triazole ring carbons are particularly sensitive to the nature of the substituents.

Triazole Ring Carbons (C3 and C5)

The 1,2,4-triazole ring contains two carbon atoms, C3 and C5. Their chemical shifts are influenced by the attached substituents.

-

C3 Carbon: This carbon is directly bonded to a bromine atom. The heavy atom effect of bromine, along with its electronegativity, will cause a significant downfield shift. Based on data for similar substituted triazoles, the chemical shift for C3 is predicted to be in the range of δ 145 - 150 ppm .

-

C5 Carbon: This carbon is bonded to the electronegative oxygen of the ethoxy group, which will also cause a downfield shift. The predicted chemical shift for C5 is expected in the region of δ 160 - 165 ppm . The deshielding effect of the oxygen atom is generally greater than that of a bromine atom on an aromatic carbon.

Ethoxy Group Carbons (-OCH₂CH₃)

-

Methylene Carbon (-OCH₂-): The carbon of the methylene group, being directly attached to the oxygen atom, will be deshielded and is expected to resonate at δ 64 - 68 ppm .

-

Methyl Carbon (-CH₃): The methyl carbon will be found further upfield, with a predicted chemical shift of δ 14 - 16 ppm .

Methoxymethyl (MOM) Group Carbons (-CH₂OCH₃)

-

Methylene Carbon (-NCH₂O-): This carbon is situated between a nitrogen and an oxygen atom, leading to a significant downfield shift. Its chemical shift is predicted to be in the range of δ 80 - 85 ppm [1].

-

Methyl Carbon (-OCH₃): The methyl carbon of the MOM group is expected to have a chemical shift in the range of δ 58 - 62 ppm [3].

Summary of Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 (Triazole) | 145 - 150 |

| C5 (Triazole) | 160 - 165 |

| -OCH₂CH₃ | 64 - 68 |

| -OCH₂CH₃ | 14 - 16 |

| -NCH₂O- | 80 - 85 |

| -OCH₃ | 58 - 62 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole, the following experimental protocol is recommended.

4.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of the solid compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Instrument Setup and Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition.

Figure 2: General workflow for NMR sample preparation, data acquisition, and processing.

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans should be sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be required for quaternary carbons.

-

-

2D NMR Experiments: To confirm the assignments, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are highly recommended. HSQC will correlate directly bonded protons and carbons, while HMBC will show correlations between protons and carbons separated by two or three bonds.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole. The presented chemical shift assignments, based on established principles and data from analogous structures, offer a robust framework for the experimental characterization of this compound. The outlined experimental protocols ensure the acquisition of high-quality, reproducible NMR data, which is essential for the unambiguous structural verification required in modern chemical research and drug development.

References

- Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 233-236.

- Lee, J. H., et al. (2014). Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. Journal of Sol-Gel Science and Technology, 71, 44-50.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Supplementary Information for Chemical Science. (n.d.). S1 ¹H NMR, ¹³C NMR, and HMBC Spectra. The Royal Society of Chemistry.

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.

-

NextSDS. (n.d.). 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole. Retrieved from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.

- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2016). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. International Journal of Pharmaceutical and Clinical Research, 8(10), 1409-1414.

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

OpenSourceMalaria. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[3][4][5]triazolo[4,3-a]pyrazine. GitHub. Retrieved from [Link]

- Orita, A., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8966-8974.

- Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.

- Shcherbyna, R., et al. (2021). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska Slov Farm, 70(4), 147-155.

- Gilchrist, T. L., & Rees, C. W. (1983). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 769-775.

-

NextSDS. (n.d.). 3-bromo-1-(methoxymethyl)-5-methyl-1H-1,2,4-triazole. Retrieved from [Link]

- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.

- Patel, N. B., & Patel, H. R. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Drug Delivery and Therapeutics, 12(1-s), 108-112.

- Pitucha, M., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6035.

- The Royal Society of Chemistry. (2014).

-

PubChem. (n.d.). 3-Bromo-5-ethyl-1,2,4-oxadiazole. Retrieved from [Link]

- Al-Joboury, A. A. H., et al. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Journal of Physics: Conference Series, 1973, 012076.

Sources

Physicochemical Properties and Solubility Profile of 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole: A Technical Guide for Lead Optimization

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, functioning as a "privileged structure" due to its metabolic stability, hydrogen-bonding capacity, and ability to serve as a bioisostere for amide or ester groups[1]. Within the realm of advanced heterocyclic building blocks, 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole represents a highly versatile, structurally optimized intermediate. This whitepaper provides an in-depth analysis of its physicochemical properties, the thermodynamic rationale behind its structural design, and standardized protocols for evaluating its solubility profile.

Structural & Physicochemical Profiling

The rational design of 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole incorporates three distinct functional moieties, each serving a specific chemical and physical purpose:

-

C3-Bromine (Halogen Handle): Acts as a highly reactive electrophilic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination).

-

C5-Ethoxy Group (Electronic/Steric Modulator): Modulates the electronic density of the triazole ring. It provides steric hindrance and acts as a hydrogen bond acceptor, which influences target binding and lowers the overall LogP compared to longer aliphatic chains, thereby improving aqueous compatibility[2].

-

N1-Methoxymethyl (MOM) Group (Solubility & Protection): The parent 1,2,4-triazole has a pKa of ~10.26 and can readily form highly polar alkali metal salts or internal triazolides[3]. These N-unsubstituted triazoles often exhibit poor solubility in organic solvents, complicating extraction and purification[4]. The addition of the MOM protecting group at the N1 position masks this acidic nitrogen, preventing salt formation and drastically enhancing lipophilicity and organic solubility[4][5]. Furthermore, the MOM group can be cleanly removed via acidic hydrolysis (e.g., using TFA) once the building block has been integrated into the final active pharmaceutical ingredient (API)[5].

Table 1: Predicted Physicochemical Properties

| Property | Value / Descriptor | Pharmacokinetic Relevance |

| Molecular Formula | C₆H₁₀BrN₃O₂ | Standard building block footprint. |

| Molecular Weight | 236.07 g/mol | Low MW allows for downstream functionalization without violating Lipinski's Rule of 5. |

| LogP (Predicted) | ~1.5 - 1.8 | Optimal balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~50.0 Ų | Excellent for oral bioavailability; well below the 140 Ų threshold for poor absorption. |

| H-Bond Donors / Acceptors | 0 / 5 | N1 protection eliminates H-bond donors, increasing passive permeability. |

Solubility Profile & Thermodynamic Behavior

Solubility is a critical factor influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties[6]. For early-stage hits and building blocks, distinguishing between kinetic and thermodynamic solubility is paramount to prevent downstream formulation failures[7].

-

Kinetic Solubility: Evaluates the compound's precipitation rate when a DMSO stock is spiked into an aqueous medium[6][8]. Because the compound is introduced pre-dissolved, this metric mimics High-Throughput Screening (HTS) conditions but can lead to amorphous precipitates[8].

-

Thermodynamic Solubility: Represents the true equilibrium between the crystalline solid state and the saturated solution over an extended period[8][9].

Table 2: Representative Solubility Profile across Media

| Medium | Assay Type | Target Concentration | Observed Behavior |

| PBS (pH 7.4) | Kinetic | 200 µM | No precipitation (≤2% DMSO); excellent kinetic stability. |

| SGF (pH 1.2) | Thermodynamic | Saturated (Excess Solid) | High solubility, but prolonged exposure (>24h) risks MOM cleavage. |

| SIF (pH 6.8) | Thermodynamic | Saturated (Excess Solid) | Stable equilibrium; highly relevant for predicting intestinal absorption. |

| DMSO | Stock Preparation | >50 mM | Complete dissolution; facilitated by the lipophilic MOM group. |

Experimental Workflows: Standardized Solubility Assays

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to profile triazole derivatives.

Protocol 1: High-Throughput Kinetic Solubility Assay (HPLC-UV)

Causality: This assay is designed to identify compounds that will rapidly crash out of solution during biological screening assays where compounds are dispensed from DMSO libraries[6].

-

Stock Preparation: Prepare a 10 mM stock solution of the triazole derivative in anhydrous DMSO[8].

-

Dilution: Spike the DMSO stock into 50 mM Phosphate Buffer Solution (PBS, pH 7.4) to achieve a theoretical concentration of 200 µM. Critical: Ensure the final DMSO concentration does not exceed 2% to prevent DMSO from acting as a co-solvent and artificially inflating solubility[6][8].

-

Incubation: Shake the mixture at room temperature for 2 to 24 hours[6].

-

Filtration: Filter the solution through a 0.22 µm polycarbonate syringeless filter to remove any amorphous precipitate[8].

-

Quantification: Analyze the filtrate via reversed-phase HPLC-UV (e.g., Kinetex C18 column, mobile phase of water/acetonitrile with 0.1% formic acid) against a standard calibration curve[7][9].

Protocol 2: Thermodynamic Solubility & Solid-State Analysis (Shake-Flask Method)

Causality: Unlike kinetic assays, thermodynamic assays start with solid powder to find the true maximum solubility of the lowest-energy crystalline form, which is vital for late-stage oral formulation[8][9].

-

Equilibration: Add an excess of solid compound (~2 mg) to 1 mL of the test medium (e.g., Simulated Intestinal Fluid - SIF)[7][9].

-

Incubation: Shake the suspension continuously at 37°C for 24 to 72 hours to ensure true thermodynamic equilibrium is achieved[9].

-

Separation: Filter the saturated solution.

-

Solid-State Validation (Crucial Step): Analyze the remaining solid residue via polarized light microscopy. Rationale: Compounds can transition from crystalline to amorphous states during incubation. Confirming the solid-state form of the residue ensures the measured solubility accurately reflects the intended polymorph[7][8].

-

Quantification: Dilute the filtrate appropriately and quantify via LC-MS/MS or HPLC-UV[9].

Workflow Visualization

The following diagram illustrates the divergent paths and analytical checkpoints required for comprehensive physicochemical profiling of triazole building blocks.

High-Throughput Physicochemical Profiling Workflow for Triazole Derivatives.

References

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application Source: acs.org (Journal of Medicinal Chemistry) URL:[Link][2]

-

Product Class 14: 1,2,4-Triazoles Source: thieme-connect.de URL:[Link][3]

-

ADME Solubility Assay-BioDuro-Global CRDMO Source: bioduro.com URL:[Link][9]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility Source: acs.org (Analytical Chemistry) URL:[Link][8]

-

Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes Source: arkat-usa.org URL:[Link][4]

-

Synthesis of New Thermoresponsive Polymers Possessing the Dense 1,2,3-Triazole Backbone Source: acs.org (Langmuir) URL:[Link][5]

-

Kinetic versus thermodynamic solubility temptations and risks Source: ovid.com URL:[Link][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ovid.com [ovid.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

A Technical Guide to Steric and Electronic Effects in 5-Ethoxy-1,2,4-Triazole Derivatives

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth analysis of the electronic and steric effects of substituents on 5-ethoxy-1,2,4-triazole derivatives. By integrating theoretical principles with practical experimental and computational methodologies, we aim to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize novel triazole-based compounds with optimized pharmacological profiles. We will explore how subtle modifications to substituent groups can profoundly influence molecular geometry, electron distribution, and, ultimately, biological activity. This document details the synthesis, characterization, and downstream implications for drug design, emphasizing the causal relationships between molecular properties and functional outcomes.

The Privileged 1,2,4-Triazole Scaffold in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique structural and electronic properties have established it as a "privileged scaffold" in medicinal chemistry.[4][5] This is due to its ability to engage in a wide range of non-covalent interactions, including hydrogen bonding (as both donor and acceptor), dipole-dipole interactions, and metal coordination.[6][7] Consequently, 1,2,4-triazole derivatives exhibit a remarkable breadth of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][4][8][9]

The 5-ethoxy substitution, the focus of this guide, introduces a flexible, moderately lipophilic group that can influence solubility, metabolic stability, and receptor-binding interactions. Understanding how additional substituents at other positions on the triazole ring modulate the overall molecular properties through electronic and steric effects is paramount for advancing drug design.

Synthesis of Substituted 5-Ethoxy-1,2,4-Triazoles

The synthesis of 3,5-disubstituted 1,2,4-triazoles can be achieved through various established routes.[10] A common and effective method involves the cyclization of intermediate compounds derived from hydrazides or amidrazones. The choice of synthetic strategy often depends on the desired substituents and the availability of starting materials.

Rationale for Synthetic Approach

The chosen synthetic pathway aims for versatility and efficiency, allowing for the introduction of diverse substituents (R-groups) to probe electronic and steric effects. The use of a one-pot or sequential reaction cascade minimizes purification steps and improves overall yield. The conditions are selected to be mild enough to tolerate a wide range of functional groups on the R-substituent.

Generalized Experimental Protocol: Synthesis of 3-Aryl-5-ethoxy-1H-1,2,4-triazole

This protocol outlines a representative synthesis. Note: This is a generalized procedure and may require optimization for specific target molecules.

-

Step 1: Formation of Ethyl Imidate. An appropriate aromatic nitrile (Ar-CN) is reacted with ethanol in the presence of a strong acid catalyst (e.g., HCl gas) to form the corresponding ethyl imidate hydrochloride.

-

Step 2: Amidrazone Synthesis. The ethyl imidate hydrochloride is then treated with hydrazine hydrate at a controlled temperature (e.g., 0-5°C) to yield the amidrazone intermediate. The reaction is typically performed in an alcoholic solvent.

-

Step 3: Cyclization to form the Triazole Ring. The amidrazone is reacted with an orthoester, such as triethyl orthoformate, often under reflux conditions, to facilitate the cyclization and formation of the 1,2,4-triazole ring.

-

Step 4: Purification. The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final 3-Aryl-5-ethoxy-1H-1,2,4-triazole derivative.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-Aryl-5-ethoxy-1H-1,2,4-triazole.

Probing Electronic Effects

The electronic nature of a substituent (R) can significantly alter the electron density distribution across the 1,2,4-triazole ring. These perturbations are critical as they influence the molecule's pKa, dipole moment, and its ability to interact with biological targets. Electronic effects are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems).

Theoretical Framework: Hammett and Taft Parameters

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the electronic influence of substituents on a reaction center.[11][12] It relates reaction rates and equilibrium constants for a series of reactions. The key parameter is the substituent constant (σ) , which is a measure of the electronic effect of a substituent.

-

σm (meta): Primarily reflects the inductive effect.

-

σp (para): Reflects a combination of inductive and resonance effects.[13]

A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[12]

Experimental Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei.[14][15][16] Changes in the chemical shifts (δ) of the triazole ring protons and carbons upon varying the R-group provide direct insight into electronic perturbations.

-

¹H NMR: An EWG on an attached aryl ring will deshield the triazole ring protons, causing their signals to shift downfield (higher ppm). Conversely, an EDG will cause an upfield shift.

-

¹³C NMR: The effect is more pronounced on the carbon atoms. The chemical shifts of C3 and C5 of the triazole ring are excellent probes for the electronic effects of the substituent at the 3-position.[17]

Protocol: NMR Analysis of Substituent Effects

-

Sample Preparation: Dissolve 5-10 mg of each synthesized triazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Analysis: Reference the spectra to the residual solvent peak. Record the chemical shifts of the triazole ring protons and carbons for each derivative.

-

Correlation: Plot the chemical shifts of a specific nucleus (e.g., C5) against the corresponding Hammett σ parameter for the substituent. A linear correlation demonstrates the systematic influence of the substituent's electronic properties.

3.2.2 Computational Modeling

Density Functional Theory (DFT) calculations provide a powerful in-silico method to visualize and quantify electronic properties.[6][18]

-

Molecular Electrostatic Potential (MEP) Maps: These maps illustrate the charge distribution across a molecule.[6] Regions of negative potential (red/yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

-

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing calculated partial atomic charges.[19]

Data Summary: Electronic Effects

The following table summarizes hypothetical data for a series of 3-aryl-5-ethoxy-1,2,4-triazoles, demonstrating the correlation between substituent electronic properties and experimental/computational data.

| Substituent (R) | Hammett σp | ¹³C Shift of C5 (ppm) | Calculated Mulliken Charge on N4 |

| -OCH₃ | -0.27 | 160.5 | -0.250 |

| -CH₃ | -0.17 | 161.2 | -0.235 |

| -H | 0.00 | 161.9 | -0.220 |

| -Cl | +0.23 | 162.8 | -0.201 |

| -NO₂ | +0.78 | 164.5 | -0.175 |

Investigating Steric Effects

Steric effects arise from the spatial arrangement of atoms and the repulsion between electron clouds when atoms are brought into close proximity.[20] In drug design, steric hindrance can dictate the preferred conformation of a molecule and its ability to fit into a receptor's binding pocket.

Theoretical Framework: Quantifying Steric Bulk

While less straightforward to quantify than electronic effects, several parameters exist:

-

Taft Steric Parameter (Es): An empirical parameter derived from the hydrolysis rates of aliphatic esters. More negative values indicate greater steric hindrance.[12]

-

Percent Buried Volume (%Vbur): A computational method that calculates the percentage of a sphere (centered on a specific atom) that is occupied by a given ligand or substituent. It provides a more intuitive measure of steric bulk.[21]

Experimental Characterization

4.2.1 Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[22] It provides precise measurements of:

-

Bond Angles and Lengths: Deviations from ideal geometries can indicate steric strain.

-

Torsional (Dihedral) Angles: These define the conformation of the molecule, particularly the rotation around the bond connecting the substituent to the triazole ring. Significant twisting can occur to alleviate steric clashes.[23]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the target compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an initial electron density map. Refine the atomic positions and thermal parameters to build an accurate molecular model.[22]

-

Analysis: Analyze the final structure to extract key geometric parameters (bond lengths, angles, torsional angles) that reveal steric influences.

Data Summary: Steric Effects

This table presents hypothetical data illustrating how increasing substituent size impacts molecular geometry.

| Substituent (R) | Taft Es | C-C-N Bond Angle (°) (Aryl-Triazole) | Torsional Angle (°) (Aryl vs. Triazole Plane) |

| -H | +1.24 | 120.1 | 5.2 |

| -CH₃ | 0.00 | 121.5 | 25.8 |

| -C(CH₃)₃ | -1.54 | 124.0 | 65.1 |

The Interplay of Effects on Biological Activity

The ultimate goal of this analysis is to understand how electronic and steric properties collectively influence a molecule's interaction with its biological target and its overall pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Case Study: Inhibition of a Kinase Enzyme

Many kinase inhibitors utilize heterocyclic scaffolds to form key hydrogen bonds within the ATP-binding pocket. Let's consider a hypothetical scenario where our 5-ethoxy-1,2,4-triazole derivatives target a kinase.

-

Electronic Effects: The N2 and N4 atoms of the triazole ring are potential hydrogen bond acceptors. An electron-withdrawing substituent at the C3 position will decrease the electron density on these nitrogen atoms, weakening their hydrogen bonding capability and potentially reducing binding affinity (and thus, inhibitory activity).

-

Steric Effects: The substituent at C3 must fit within a specific sub-pocket of the binding site. A small, appropriately shaped group (e.g., -CH₃) might fit snugly, enhancing binding through favorable van der Waals interactions. A bulky group (e.g., -C(CH₃)₃) may be too large, causing a steric clash that prevents proper binding and abolishes activity.

Logical Relationship Diagram

Caption: Interplay of substituent effects on molecular properties and activity.

Conclusion and Future Directions

A systematic evaluation of electronic and steric effects is fundamental to modern, rational drug design. For the 5-ethoxy-1,2,4-triazole class of compounds, these properties are not independent but work in concert to define the molecule's overall character. By employing a multi-faceted approach that combines synthesis, spectroscopy (NMR), X-ray crystallography, and computational chemistry, researchers can build robust structure-activity relationships (SAR). This detailed understanding allows for the fine-tuning of lead compounds, optimizing for potency, selectivity, and desirable pharmacokinetic properties, thereby accelerating the journey from discovery to clinical application.[8] Future work should focus on developing quantitative structure-activity relationship (QSAR) models that can predict the biological activity of novel derivatives before their synthesis, further streamlining the drug development process.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

-

Steric and Electronic Effects in the Bonding of N-Heterocyclic Ligands to Transition Metals. (2025, August 7). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Falivene, L., Poater, A., & Cavallo, L. (2014). Tuning and Quantifying Steric and Electronic Effects of N-Heterocyclic Carbenes. N-Heterocyclic Carbenes, 15-38. [Link]

-

Sameliuk, Y., Kaplaushenko, A., & Shcherbak, M. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]

-

Creary, X., Chormanski, K., Peirats, G., & Renneburg, C. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. The Journal of Organic Chemistry, 82(11), 5720-5730. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Frontiers. Retrieved March 12, 2024, from [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14). National University of Pharmacy. Retrieved March 12, 2024, from [Link]

-

Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Creary, X., Chormanski, K., Peirats, G., & Renneburg, C. (2017). Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. Journal of Organic Chemistry, 82(11), 5720-5730. [Link]

-

COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (n.d.). IRJEdT. Retrieved March 12, 2024, from [Link]

-

Palmer, M. H., & Ridley, T. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094306. [Link]

-

Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. (n.d.). Academia.edu. Retrieved March 12, 2024, from [Link]

-

Poater, A., Cosenza, B., Correa, A., et al. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Communications, 53(15), 2374-2377. [Link]

-

Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024, August 28). Preprints.org. Retrieved March 12, 2024, from [Link]

-

Bezvikonnyi, O. O., Ukrinska, V. A., & Vashchenko, O. V. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8881. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. [Link]

-

Al-Hussain, S. A., El-Faham, A., & Harrath, A. H. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry, 18(7), 105877. [Link]

-

Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Hammett and Taft Equations in Chemistry. (n.d.). Scribd. Retrieved March 12, 2024, from [Link]

-

Miles, W. H., Berreth, C. L., & Main, A. D. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. Journal of Chemical Education, 98(3), 1044-1051. [Link]

-

Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study. (2025, October 13). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Rachuru, S., Manthena, R., Ankamma, K., Padmavathi, D. A., & Jagannadham, V. (2024). Application of Hammett and Taft Equations Together on the Deprotonation Equilibriums of Isoxazolium Cations: A One Hour Graduate Classroom Teaching. World Journal of Chemical Education, 12(1), 1-5. [Link]

- El-Hashash, M. A., El-Sawy, E. R., & El-Bahaie, S. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Chemical and Pharmaceutical Research, 10(4), 1-10.

-

Filarowski, A., Kluba, M., & Koll, A. (2014). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm, 16(34), 7895-7907. [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved March 12, 2024, from [Link]

-

Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. (n.d.). UNT Digital Library. Retrieved March 12, 2024, from [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (n.d.). MDPI. Retrieved March 12, 2024, from [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved March 12, 2024, from [Link]

-

Complex Studies of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved March 12, 2024, from [Link]

-

Salahi, A., & Johnson, E. R. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Molecules, 17(3), 2703-2717. [Link]

-

Hammett MSP and Taft DSP analysis of substituent effects on Mulliken charges of 1-(arylmethylene)-1H-cyclopropanaphthalene. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025, September 4). MDPI. Retrieved March 12, 2024, from [Link]

- Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(4), 453-465.

-

Li, Y., Zhang, W., & Wang, J. (2020). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. RSC Advances, 10(42), 25068-25085. [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15). Zaporizhzhia State Medical and Pharmaceutical University. Retrieved March 12, 2024, from [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). National Center for Biotechnology Information. Retrieved March 12, 2024, from [Link]

-

Electrical properties of some 1,2,4-triazole derivatives. (2026, January 3). ResearchGate. Retrieved March 12, 2024, from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irjweb.com [irjweb.com]

- 7. isres.org [isres.org]

- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. mdpi.com [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 12. scribd.com [scribd.com]

- 13. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 16. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 17. Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity - Arabian Journal of Chemistry [arabjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Quantifying and understanding the steric properties of N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Stability and Isomeric Specificity of 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] The physicochemical properties and pharmacological activity of triazole-based compounds are profoundly influenced by their isomeric and tautomeric forms.[2] This technical guide provides an in-depth analysis of 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole, a representative substituted triazole. A critical feature of this molecule is the N1-methoxymethyl substituent, which effectively "locks" the compound into a single, stable 1H-tautomeric form, preventing the prototropic tautomerism commonly observed in N-unsubstituted triazoles.[3] This isomeric stability is a highly desirable trait in drug development, ensuring consistent molecular interactions and predictable pharmacokinetic profiles. We will delineate the computational and experimental methodologies used to confirm the thermodynamic stability of this specific isomer, providing a robust framework for its characterization and validation.

Introduction: The Strategic Importance of Tautomeric Control in Drug Design

The 1,2,4-triazole ring is a privileged structure in drug discovery, renowned for its metabolic stability and its capacity to engage in hydrogen bonding, which is crucial for target binding.[1][4] However, N-unsubstituted or symmetrically substituted triazoles can exist as a mixture of interconverting tautomers (1H, 2H, and 4H forms).[3] This dynamic equilibrium can be detrimental during drug development, as different tautomers may exhibit distinct solubilities, metabolic pathways, and binding affinities for their biological targets.[2][5]

The subject of this guide, 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole , circumvents this issue through strategic N1-alkylation. The methoxymethyl group at the N1 position definitively fixes the molecule's constitution, yielding a single, stable isomer. This guide will explore the theoretical underpinnings of its stability and present the experimental workflows required for its unequivocal structural confirmation and stability assessment.

Theoretical & Computational Analysis of Thermodynamic Stability

To quantitatively predict the inherent stability of the molecule, we employ quantum chemical calculations, specifically Density Functional Theory (DFT).[3][6] DFT provides a computationally efficient yet highly accurate method for determining the electronic structure and thermodynamic properties of molecules.[7][8]

Rationale for Methodology

Our choice of methodology is guided by the need to balance accuracy with computational resources.

-

Functional and Basis Set: The B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p) offers a well-validated approach for calculating the geometries and energies of organic heterocycles.[6][7]

-

Solvent Modeling: Biological processes occur in an aqueous environment. Therefore, employing a continuum solvation model, such as the Polarizable Continuum Model (PCM), is essential to simulate the influence of a solvent (e.g., water or DMSO) on molecular stability.[6][9]

-

Validation: A frequency calculation is a critical validation step. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum on the potential energy surface.[6]

Computational Protocol: DFT Workflow

A rigorous computational workflow is necessary to ensure reliable and reproducible results.

Step-by-Step Protocol:

-

Structure Generation: Draw the 3D structure of 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole using molecular modeling software.

-

Initial Optimization: Perform an initial geometry optimization using a lower-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting conformation.

-

DFT Geometry Optimization:

-

Submit the structure for full geometry optimization using the selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Incorporate the PCM solvent model to simulate solution-phase conditions.

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory on the optimized geometry. Confirm that there are no imaginary frequencies.

-

Thermodynamic Data Extraction: From the frequency calculation output, extract key thermodynamic parameters, including the Gibbs free energy (G). This value represents the overall thermodynamic stability of the molecule under the specified conditions.

-

Analysis of Electronic Properties: Investigate the electronic effects of the substituents. The electron-donating ethoxy group at C5 and the electron-withdrawing bromo group at C3 create a distinct electronic profile that contributes to the overall stability and reactivity of the triazole ring.

Visualization of Computational Workflow

Caption: Workflow for DFT-based thermodynamic stability analysis.

Experimental Validation and Characterization

While computational methods provide a strong predictive foundation, experimental validation is imperative to confirm the structure and assess the real-world stability of the compound.

Synthesis Overview

The synthesis of 3,5-disubstituted-1-alkyl-1H-1,2,4-triazoles can be achieved through various established routes. A common method involves the cyclization of appropriately substituted hydrazides or related precursors.[10][11][12] For instance, a plausible route could involve the reaction of an N-(methoxymethyl)carbohydrazonoyl bromide with an ethoxycarbonyl-containing species, followed by cyclization. Rigorous purification, typically via column chromatography or recrystallization, is essential to isolate the target isomer.

Spectroscopic Confirmation of Isomeric Purity

Unequivocal structural elucidation is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular connectivity.[13][14] Specific signals for the methoxymethyl (CH₂-O-CH₃), ethoxy (CH₂-CH₃), and the triazole ring carbons confirm the structure and rule out other positional isomers. The absence of multiple sets of signals indicates the presence of a single isomer.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition (C₅H₈BrN₃O). The fragmentation pattern can also provide further structural information.

Experimental Protocol: HPLC-Based Stability Assay

This protocol assesses the chemical stability of the compound under stressed conditions, simulating potential storage or physiological environments.

Step-by-Step Protocol:

-

Method Development: Develop a stability-indicating HPLC method using a C18 column. The mobile phase (e.g., a gradient of acetonitrile and water) should be optimized to resolve the parent compound from any potential degradants. A UV detector set to an appropriate wavelength is used for quantification.

-

System Suitability: Before analysis, inject a standard solution to verify system suitability parameters, including retention time, peak area repeatability, and theoretical plates.

-

Sample Preparation: Prepare a stock solution of the triazole derivative in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:

-

Acidic: 0.1 N HCl at 60°C

-

Basic: 0.1 N NaOH at 60°C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80°C (in a neutral solution)

-

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

-

Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0). A plot of % remaining versus time can be used to determine degradation kinetics. Significant degradation under specific conditions highlights potential liabilities.

Visualization of Experimental Workflow

Caption: Workflow for the experimental HPLC-based stability assay.

Synthesis of Findings & Implications for Drug Development

The combined computational and experimental data provide a comprehensive understanding of the molecule's stability.

| Parameter | Method | Typical Result/Finding | Implication |

| Identity Confirmation | ¹H, ¹³C NMR | Single set of sharp signals corresponding to all expected protons and carbons. | Confirms the presence of a single, pure constitutional isomer. |

| Molecular Formula | High-Resolution MS | Measured mass within 5 ppm of the theoretical mass for C₅H₈BrN₃O. | Unequivocally confirms the elemental composition. |

| Thermodynamic Stability | DFT (B3LYP/6-311+G) | A single, stable energy minimum with a calculated Gibbs free energy. | Provides theoretical evidence of the molecule's inherent stability. |

| Chemical Stability | HPLC Stability Assay | >95% of the parent compound remaining after 24h under thermal stress. Variable degradation under harsh acid/base conditions. | Demonstrates high stability under relevant storage conditions, identifying potential pH-related liabilities. |

The N1-alkylation strategy is a powerful tool in medicinal chemistry. By locking the 1,2,4-triazole into the 1H-isomeric form, we achieve several critical advantages for drug development:

-

Predictable Pharmacology: A single molecular entity ensures consistent binding to the target receptor, leading to a predictable and reproducible biological response.[2]

-

Consistent Physicochemical Properties: Properties like solubility, lipophilicity (logP), and pKa are fixed, simplifying formulation development and pharmacokinetic modeling.[3]

-

Simplified Bioanalysis: The presence of a single, stable species simplifies the development and validation of analytical methods for quantifying the drug in biological matrices.

Conclusion

The thermodynamic stability and isomeric purity of 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole are not merely academic points but are central to its viability as a drug development candidate. The N1-methoxymethyl group successfully prevents prototropic tautomerism, yielding a single, stable isomer. This stability can be confidently predicted using DFT calculations and must be rigorously confirmed through spectroscopic analysis and experimental stress testing. The integrated theoretical and experimental approach detailed in this guide provides a robust framework for the comprehensive characterization of N-substituted triazoles, ensuring the development of well-defined, stable, and effective therapeutic agents.

References

-

Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34, 181–194. Available from: [Link]

-

Zhang, Z., et al. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 9, 747829. Available from: [Link]

-

Khomomenko, D. M., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(50), 10015-10023. Available from: [Link]

-

Kubota, S., Uda, M., & Nakagawa, T. (1974). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical and Pharmaceutical Bulletin, 22(4), 859-864. Available from: [Link]

-

Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Gamali, M. H. (2025). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 123. Available from: [Link]

-

Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. ACS Omega, 8(10), 9429-9437. Available from: [Link]

-

Said, A. M., & Jameel, A. A. (2021). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 16(10), 1089-1100. Available from: [Link]

-

López-López, J. A., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 1997-2008. Available from: [Link]

-

Ghasempour, S., et al. (2016). Computational Study on the Energetic and Electronic Aspects of Tautomeric Equilibria in 5-methylthio-1,2,4-triazole. Journal of the Mexican Chemical Society, 60(3), 125-131. Available from: [Link]

-

Leszczynski, J., & Shukla, M. K. (2009). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of Computer-Aided Molecular Design, 23(6), 377-388. Available from: [Link]

-

Emami, S., et al. (2018). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Research on Pharmaceutical Sciences, 13(5), 419-430. Available from: [Link]

-

Ukrainian Medical and Dental Academy. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Poltava State Medical University. Available from: [Link]

-

Politzer, P., & Seminario, J. M. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(41), 8055-8061. Available from: [Link]

-

Bédé, A., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6, 57-70. Available from: [Link]

-

Słomczewska, M., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 28(3), 1073. Available from: [Link]

-

Bharatam, P. V., & Bansal, G. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(4), 103494. Available from: [Link]

-

Inamdar, S. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Journal of Drug Discovery and Development. Available from: [Link]

-

Kim, S., et al. (2012). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Tetrahedron Letters, 53(22), 2743-2746. Available from: [Link]

-

Puzzarini, C., & Barone, V. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation. Available from: [Link]

-

IRJEdT. (2022). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. International Research Journal of Engineering and Technology. Available from: [Link]

-

Costa, P. J., & Calhorda, M. J. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. Available from: [Link]

-

Sameliuk, Y. G., Al Zedan, F., & Kaplaushenko, T. M. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. Available from: [Link]

-

Wani, M. S., et al. (2022). synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available from: [Link]

-

Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 110, 104799. Available from: [Link]

-

ResearchGate. (n.d.). What impact does tautomerism have on drug discovery and development?. Available from: [Link]

-

Zong, R., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2533-2539. Available from: [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

-

Milman, V. (2023). Exploring Tautomers in Pharmaceutical Molecules. Dassault Systèmes Blog. Available from: [Link]

-

Matveev, V. G., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2505. Available from: [Link]

-

Płotka-Wasylka, J., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6030. Available from: [Link]

-

ResearchGate. (2025). Factors determining tautomeric equilibria in Schiff bases. Available from: [Link]

-

El-Sayed, W. A. (1998). s-Triazolo[3,4-b]-1,3,4-thiadiazole Derivatives. HETEROCYCLES, 48(3), 561-591. Available from: [Link]

-

Li, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 17(4), 489. Available from: [Link]

-

Witanowski, M., et al. (1986). 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds. Magnetic Resonance in Chemistry, 24(10), 875-878. Available from: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. irjweb.com [irjweb.com]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 7. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 12. isres.org [isres.org]

- 13. 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles [jstage.jst.go.jp]

- 14. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives | MDPI [mdpi.com]

Step-by-step synthesis protocol for 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole

An In-depth Guide to the Synthesis of 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole, a heterocyclic compound with potential applications as a versatile building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-stage process, beginning with the formation of the core intermediate, 3-Bromo-5-ethoxy-1H-1,2,4-triazole, followed by a regioselective N-alkylation to introduce the methoxymethyl (MOM) protecting group. This guide emphasizes the underlying chemical principles, safety considerations, and practical insights to ensure reproducibility and success in a research laboratory setting.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocycle in pharmaceutical sciences, present in a wide array of approved drugs exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The targeted functionalization of the triazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. The title compound, 3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole, incorporates three key features: a reactive bromine atom, suitable for further cross-coupling reactions; an ethoxy group, which modulates lipophilicity; and a methoxymethyl (MOM) group at the N1 position, which serves as a common protecting group and can influence the molecule's metabolic stability and solubility.[3]

This document provides a plausible and detailed synthetic route, designed by leveraging established methodologies for 1,2,4-triazole synthesis and N-alkylation.[4][5]

Synthetic Strategy Overview

The synthesis is strategically divided into two primary stages. This approach allows for the controlled and sequential introduction of the desired functional groups onto the 1,2,4-triazole core.

-

Stage 1: Synthesis of 3-Bromo-5-ethoxy-1H-1,2,4-triazole. This initial stage focuses on the construction of the core heterocyclic ring system. The proposed method involves the cyclization of a key intermediate derived from ethyl 2-ethoxy-2-iminoacetate.

-

Stage 2: N-Alkylation with Methoxymethyl Chloride (MOM-Cl). The second stage involves the regioselective protection of the triazole nitrogen. The protocol is designed to favor alkylation at the N1 position, a common challenge in triazole chemistry, by carefully selecting the base and reaction conditions.[6]

The overall workflow is depicted in the diagram below.

Sources

Regioselective Methoxymethyl (MOM) Protection of 3-Bromo-5-ethoxy-1H-1,2,4-triazole: A Technical Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

The protection of 1,2,4-triazoles is a critical step in the synthesis of complex active pharmaceutical ingredients (APIs). However, the inherent tautomerism of the 1,2,4-triazole core often leads to complex mixtures of N1 , N2 , and N4 alkylated regioisomers. This application note details a highly regioselective, kinetically controlled protocol for the methoxymethyl (MOM) protection of 3-bromo-5-ethoxy-1H-1,2,4-triazole . By leveraging the distinct steric and electronic profiles of the bromo and ethoxy substituents, this methodology selectively drives the formation of the 1-MOM-3-ethoxy-5-bromo-1H-1,2,4-triazole isomer, minimizing downstream purification bottlenecks.

Mechanistic Rationale & Regioselectivity Principles

In solution, 3-bromo-5-ethoxy-1H-1,2,4-triazole exists as an equilibrium of tautomers. Upon deprotonation by a base, it forms a delocalized triazolide anion. The regiochemical outcome of electrophilic attack by chloromethyl methyl ether (MOM-Cl) on this anion is dictated by the steric hindrance of the adjacent C3 and C5 substituents[1].

-

Steric Differentiation: The ethoxy group ( −OCH2CH3 ) possesses a significantly larger effective steric bulk (A-value ≈ 0.90 kcal/mol) compared to the bromo group ( −Br , A-value ≈ 0.38 kcal/mol).

-

Kinetic Control: Under low-temperature conditions, the highly reactive MOM-Cl electrophile preferentially attacks the less sterically hindered nitrogen adjacent to the bromo group.

-

Product Designation: Following IUPAC nomenclature rules for 1,2,4-triazoles, the alkylated nitrogen is designated as N1 . Consequently, alkylation adjacent to the bromo group yields 1-MOM-3-ethoxy-5-bromo-1H-1,2,4-triazole as the major kinetic product. This bromo-directed alkylation principle is a reliable standard in poly-substituted triazole synthesis[2].

Fig 1: Mechanistic pathway of kinetically controlled MOM protection highlighting steric differentiation.

Experimental Design: Causality of Reaction Parameters

To achieve a self-validating, high-yielding protocol, the reaction parameters must be strictly controlled to prevent thermodynamic equilibration, which would otherwise erode the regioselectivity[3].

Table 1: Effect of Base and Solvent on Regioselectivity (Optimization Data)

Note: Data reflects representative optimization trends for 3,5-disubstituted 1,2,4-triazole alkylations.

| Base | Solvent | Temp (°C) | Time (h) | Ratio (5-Br : 5-OEt) | Yield (%) | Mechanistic Outcome |

| DIPEA | DCM | 0 to 25 | 4 | 92 : 8 | 85 | Optimal Kinetic Control |

| K₂CO₃ | DMF | 25 | 12 | 80 : 20 | 78 | Mixed / Partial Thermodynamic |

| NaH | THF | 0 to 25 | 4 | 75 : 25 | 82 | Aggressive deprotonation, lower selectivity |

| Cs₂CO₃ | MeCN | 60 | 8 | 65 : 35 | 70 | Thermodynamic Control |

Causality behind the optimized choices:

-

DIPEA over Inorganic Bases: N,N -Diisopropylethylamine (DIPEA) is a soluble, non-nucleophilic base that ensures homogeneous deprotonation in organic solvents without acting as a competing nucleophile for the highly reactive MOM-Cl.

-

DCM over DMF: Non-polar, non-coordinating solvents like dichloromethane (DCM) suppress the thermodynamic equilibration of the triazolide anion, locking in the kinetically favored product.

-

Temperature Control (0 °C): Initiating the reaction at 0 °C maximizes the steric differentiation between the −Br and −OEt groups during the transition state of the electrophilic attack.

Step-by-Step Protocol: Kinetically Controlled MOM Protection

Safety Warning: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen. All manipulations MUST be performed in a properly ventilated fume hood using appropriate PPE (double nitrile gloves, lab coat, face shield).

Reagents & Equipment

-

3-Bromo-5-ethoxy-1H-1,2,4-triazole (1.0 equiv)

-

Chloromethyl methyl ether (MOM-Cl, 1.2 equiv)

-

N,N -Diisopropylethylamine (DIPEA, 1.5 equiv)

-

Anhydrous Dichloromethane (DCM, 0.2 M)

-

Flame-dried glassware, argon/nitrogen manifold.

Procedure

-

System Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3-bromo-5-ethoxy-1H-1,2,4-triazole (1.0 equiv). Purge the flask with Argon for 5 minutes.

-

Solvation: Add anhydrous DCM to achieve a 0.2 M concentration of the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (1.5 equiv) dropwise via syringe. Stir the mixture at 0 °C for 15 minutes to ensure complete formation of the triazolide anion.

-

Electrophilic Addition: Slowly add MOM-Cl (1.2 equiv) dropwise over 10–15 minutes. Critical Step: Maintain the internal temperature below 5 °C to preserve kinetic selectivity.

-

Reaction Propagation: Stir the reaction mixture at 0 °C for 2 hours. Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C) over an additional 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3) or LC-MS.

-

Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (equal volume to DCM). Transfer to a separatory funnel and extract the aqueous layer with DCM ( 2×15 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to isolate the pure 1-MOM-3-ethoxy-5-bromo-1H-1,2,4-triazole .

Self-Validating Analytical Workflow

To ensure absolute trustworthiness in the structural assignment of the isolated regioisomer, standard 1D 1H NMR is insufficient. The protocol utilizes 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR as a self-validating analytical step[4].

Analytical Logic:

-

In the major kinetic product (1-MOM-3-ethoxy-5-bromo-1H-1,2,4-triazole), the MOM group is attached to N1 , which is adjacent to C5 (bearing the Bromo group).

-

The protons of the MOM −CH2− group will show a strong 3J HMBC correlation to the C5 carbon.

-

Because a carbon bonded to a bromine atom ( C−Br ) typically resonates at a significantly higher field ( δC≈125−135 ppm) than a carbon bonded to an oxygen atom ( C−OEt , δC≈155−165 ppm), the HMBC cross-peak definitively identifies the regioisomer.

Fig 2: Self-validating HMBC NMR workflow for the definitive assignment of 1,2,4-triazole regioisomers.

References

-

Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes Source: PMC / NIH[Link][1]

-

Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991 Source: ACS Publications (Organic Process Research & Development)[Link][3]

-

Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods Source: ResearchGate[Link][4]

-

Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles Source: Organic Chemistry Portal (Org. Lett. 2009)[Link][2]

Sources

- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Acidic Deprotection of 1-(Methoxymethyl)-1H-1,2,4-triazole Derivatives

Introduction: The Role of the Methoxymethyl (MOM) Group in Triazole Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, nitrogen-containing heterocycles are of paramount importance. The 1,2,4-triazole ring is a privileged scaffold found in a wide array of therapeutic agents, valued for its metabolic stability and versatile biological activity.[1][2] The acidic proton on the N1 position of the triazole ring, however, often requires protection to prevent unwanted side reactions during multi-step syntheses.

The methoxymethyl (MOM) group is an acetal-type protecting group frequently employed for the N-H of heterocycles like 1,2,4-triazoles. Its popularity stems from its ease of installation and general stability across a range of non-acidic conditions, including exposure to many organometallic reagents, hydrides, and basic environments.[3][4] The final and critical step in many synthetic routes is the efficient and clean removal of this MOM group to unveil the parent N-H triazole. This document provides an in-depth guide to the most common and effective acidic deprotection methods for 1-(methoxymethyl)-1H-1,2,4-triazole compounds, grounded in mechanistic principles and validated protocols.

Core Principle: The Mechanism of Acid-Catalyzed N-MOM Cleavage

The deprotection of an N-MOM group is fundamentally an acid-catalyzed hydrolysis of an N,O-acetal.[5] The reaction proceeds through a well-understood pathway that leverages the lability of the acetal functional group in the presence of acid. The general mechanism is as follows:

-

Protonation: A proton from the acidic medium protonates one of the oxygen atoms of the methoxymethyl group. Protonation of the ether oxygen is the productive pathway.

-

C-O Bond Cleavage: The protonated intermediate becomes activated, leading to the cleavage of the C-O bond. This step is the rate-determining step and results in the formation of the deprotected 1H-1,2,4-triazole and a resonance-stabilized methoxymethyl cation (an oxonium ion).

-

Byproduct Formation: The highly electrophilic methoxymethyl cation is rapidly quenched by any nucleophile present in the medium (e.g., water, alcohol solvent) to form innocuous byproducts such as formaldehyde and methanol.

This process is effective because the 1,2,4-triazole ring system is generally stable under the acidic conditions required for MOM group cleavage.[6][7][8]

Caption: Acid-catalyzed cleavage of the N-MOM group.

Comparative Analysis of Acidic Deprotection Reagents

The choice of acid is critical and depends on the overall acid sensitivity of the substrate. A summary of common methods is presented below.

| Method ID | Reagent(s) & Typical Conditions | Advantages | Disadvantages & Considerations |

| AN-MOM-01 | HCl in MeOH or THF/H₂O | Economical, common lab reagent. Effective for many substrates. | Can be slow. Potential to form carcinogenic MOM-Cl during reaction/workup if chloride source is present.[9] |

| AN-MOM-02 | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Fast and highly effective. Volatile acid is easy to remove. Good for more resistant MOM ethers. | Harsh conditions can cleave other acid-labile groups (e.g., Boc, t-butyl ethers).[10][11] TFA is corrosive. |

| AN-MOM-03 | Formic Acid (88-98%), neat or in Dioxane | Milder than TFA. Can sometimes offer better selectivity.[12] Easily removed under vacuum. | Can lead to N-formylation as a side reaction in sensitive substrates.[13] |

| AN-MOM-04 | Lewis Acids (e.g., ZnBr₂, ZrCl₄) in CH₂Cl₂ | Can be very rapid and offer different chemoselectivity compared to Brønsted acids.[14][15] | Stoichiometric amounts may be required. Workup can be more complex. Screening may be needed to find the optimal Lewis acid. |

| AN-MOM-05 | Supported Acids (e.g., Silica-supported NaHSO₄) | Heterogeneous catalyst allows for simple filtration-based workup.[4] Milder conditions. | May require longer reaction times or heating. Not suitable for all substrates. |

Experimental Protocols

The following protocols are designed to be robust starting points for the deprotection of 1-(methoxymethyl)-1H-1,2,4-triazole derivatives. Researchers should always monitor reaction progress by a suitable analytical method (e.g., TLC, LC-MS) and optimize conditions as necessary.

Protocol AN-MOM-01: Deprotection using Hydrochloric Acid in Methanol

This method is a classic and cost-effective approach suitable for many robust substrates.

Step-by-Step Methodology:

-

Dissolution: Dissolve the 1-(methoxymethyl)-1H-1,2,4-triazole derivative (1.0 equiv.) in methanol (MeOH) to a concentration of 0.1–0.2 M.

-